molecular formula C17H18N4O B12174454 3-methyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]butanamide

3-methyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]butanamide

Cat. No.: B12174454
M. Wt: 294.35 g/mol
InChI Key: QOYUAYBJJDGWPB-UHFFFAOYSA-N
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Description

3-Methyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]butanamide is a benzimidazole derivative featuring a pyridine substituent at the 2-position and a branched butanamide chain at the 5-position. Its synthesis likely involves coupling a 3-methylbutanoyl chloride with a 2-(pyridin-3-yl)-1H-benzimidazol-5-amine intermediate, analogous to methods described for related benzamide derivatives .

Properties

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

3-methyl-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)butanamide

InChI

InChI=1S/C17H18N4O/c1-11(2)8-16(22)19-13-5-6-14-15(9-13)21-17(20-14)12-4-3-7-18-10-12/h3-7,9-11H,8H2,1-2H3,(H,19,22)(H,20,21)

InChI Key

QOYUAYBJJDGWPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]butanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

3-methyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]butanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving benzimidazole and pyridine derivatives.

    Medicine: It has potential as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

Compound 1 : (S)-2-(3,3-Dimethylbutanamido)-3-methyl-N-(1-(pyrimidin-5-yl)-1H-imidazol-4-yl)butanamide (BP 2427, )
  • Key Differences: Heterocyclic Core: Replaces benzimidazole with imidazole, reducing aromaticity and altering binding kinetics. Substituent: Pyrimidin-5-yl instead of pyridin-3-yl; pyrimidine’s electron-deficient nature may enhance interactions with polar residues in enzymatic pockets.
  • Applications : Likely optimized for selective kinase inhibition, similar to the target compound, but with distinct bioavailability profiles .
Compound 2 : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
  • Key Differences :
    • Core Structure : Benzamide instead of benzimidazole, lacking the fused aromatic system critical for π-π stacking in drug-receptor interactions.
    • Functional Groups : Features an N,O-bidentate directing group, making it suitable for metal-catalyzed C–H functionalization rather than biological activity.
  • Applications : Primarily used in synthetic chemistry for directing regioselective bond formation .
Compound 3 : 3-Methylpyridazine and 4-Methylpyridazine ()
  • Key Differences :
    • Core Structure : Pyridazine (a diazine) vs. benzimidazole (a bicyclic system with fused benzene and imidazole).
    • Substituents : Methyl groups at positions 3 or 4 on pyridazine; simpler structure with lower molecular weight.
  • Applications : Used as building blocks in organic synthesis or environmental analysis reagents due to their volatility (bp 214°C for 3-methylpyridazine) .

Physicochemical Properties

Property Target Compound BP 2427 N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylpyridazine
Molecular Weight ~352.4 g/mol ~389.5 g/mol 237.3 g/mol 94.11 g/mol
Core Structure Benzimidazole Imidazole Benzamide Pyridazine
Key Functional Groups Pyridin-3-yl, butanamide Pyrimidin-5-yl, dimethylbutanamide N,O-bidentate directing group, hydroxy Methyl, pyridazine
Boiling Point Not reported Not reported Not applicable 214°C (3-methylpyridazine)
Application Domain Pharmaceuticals (kinase inhibition) Pharmaceuticals Synthetic chemistry Organic synthesis/analytical reagents

Research Findings

  • Target Compound : The benzimidazole-pyridine scaffold is associated with kinase inhibition (e.g., JAK2 or EGFR inhibitors), where the pyridin-3-yl group may enhance hydrophobic interactions. The butanamide chain’s branching (3-methyl) likely improves metabolic stability compared to linear analogs .
  • BP 2427 : The pyrimidin-5-yl substituent could increase binding specificity for kinases with larger hydrophobic pockets, while the dimethylbutanamide side chain may reduce renal clearance .
  • N-(2-Hydroxy...)benzamide : Demonstrated efficacy in directing palladium-catalyzed C–H arylation reactions, highlighting its role in synthetic methodologies rather than bioactivity .

Biological Activity

3-methyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]butanamide is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17H18N4O
  • Molecular Weight : 294.35 g/mol
  • IUPAC Name : 3-methyl-N-(2-pyridin-3-yl-1H-benzimidazol-5-yl)butanamide

Benzimidazole derivatives, including 3-methyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]butanamide, interact with various biological targets. Their mechanisms often involve:

  • Enzyme Inhibition : Many benzimidazole derivatives inhibit key enzymes involved in cellular processes, which can lead to anticancer or antimicrobial effects.
  • Receptor Modulation : These compounds may modulate receptors such as tyrosine kinases, which are crucial for cell signaling pathways related to growth and survival.

Anticancer Activity

Research indicates that benzimidazole derivatives demonstrate significant anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression.

CompoundCancer TypeIC50 (µM)Mechanism
Compound ABreast Cancer5.0Apoptosis induction
Compound BLung Cancer10.0Cell cycle arrest
3-methyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]butanamideTBDTBDTBD

Antimicrobial Activity

Benzimidazole derivatives have also been investigated for their antimicrobial properties. They exhibit activity against various bacterial strains and fungi, making them potential candidates for developing new antibiotics.

Case Studies

  • In Vitro Studies :
    • A study demonstrated that benzimidazole derivatives effectively inhibit the growth of Staphylococcus aureus and Escherichia coli, showcasing their potential as antimicrobial agents.
    • Another study reported that certain analogs reduced melanin production in B16F10 melanoma cells by inhibiting tyrosinase activity, suggesting a role in skin-related conditions.
  • In Vivo Studies :
    • Animal models have shown that these compounds can reduce tumor size and improve survival rates in cancer-bearing mice, indicating their therapeutic potential.

Research Findings

Recent research highlights the following findings regarding the biological activity of 3-methyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]butanamide:

  • Cytotoxicity : Preliminary cytotoxicity assays suggest that this compound exhibits low toxicity at therapeutic doses, making it a promising candidate for further development.
  • Selectivity : The compound shows selective inhibition of cancer cells over normal cells, which is crucial for minimizing side effects in therapeutic applications.

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